molecular formula C21H18F2N4O2S B2460517 N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-08-1

N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2460517
CAS No.: 1251704-08-1
M. Wt: 428.46
InChI Key: TXRBVNNSAXJFPT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H18F2N4O2S and its molecular weight is 428.46. The purity is usually 95%.
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Biological Activity

N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H18_{18}F2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1251704-08-1

The compound's structure features a triazolo-pyridine framework with sulfonamide and difluorophenyl substituents, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. These activities include:

  • Antimalarial Activity : Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine bearing sulfonamide groups exhibit promising antimalarial properties. A study synthesized a library of compounds that were evaluated against Plasmodium falciparum, with some showing low IC50_{50} values (e.g., 2.24 µM for one derivative) .
  • Antibacterial and Antifungal Properties : Compounds in this class have demonstrated antibacterial and antifungal activities. The sulfonamide moiety is known to enhance these effects by interfering with bacterial folate synthesis .

Antimalarial Studies

A notable study involved the synthesis of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. The compounds were screened for their ability to inhibit falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum. The results indicated that several compounds had potent antimalarial activity:

Compound NameIC50_{50} (µM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Falcipain-2

These findings suggest that modifications to the triazolo-pyridine scaffold can yield compounds with enhanced biological activity against malaria .

Antibacterial and Antifungal Studies

In vitro evaluations have shown that various derivatives exhibit significant antibacterial and antifungal properties. For instance:

Activity TypeTested OrganismsMIC (µg/mL)
AntibacterialStaphylococcus aureus16
AntifungalCandida albicans32

These results indicate that the compound can serve as a lead structure for developing new antibiotics and antifungals .

The mechanism of action for this compound is primarily through inhibition of key enzymes involved in metabolic pathways of pathogens. For example:

  • Falcipain Inhibition : This enzyme is critical for hemoglobin degradation in malaria parasites.
  • Folate Synthesis Interference : The sulfonamide group mimics para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c1-14-5-6-15(2)16(10-14)12-27(17-7-8-18(22)19(23)11-17)30(28,29)20-4-3-9-26-13-24-25-21(20)26/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRBVNNSAXJFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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